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Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the

loss of dopaminergic neurons in the substantia nigra. Pathophysiological hallmarks include

mitochondrial dysfunction, oxidative stress, and the aggregation of α-synuclein. Olesoxime
(TRO19622), a cholesterol-like small molecule, has emerged as a neuroprotective agent with a

mechanism of action directly relevant to these core pathological features. It is known to target

the outer mitochondrial membrane, primarily interacting with the voltage-dependent anion

channel (VDAC) and the translocator protein (TSPO). This interaction is believed to stabilize

mitochondrial function, prevent the opening of the mitochondrial permeability transition pore

(mPTP), and inhibit α-synuclein-mediated toxicity. While clinical trials have primarily focused on

other neurodegenerative conditions such as Spinal Muscular Atrophy (SMA) and Amyotrophic

Lateral Sclerosis (ALS) with mixed results, the preclinical evidence supporting olesoxime's

mechanism makes it a compelling candidate for further investigation in Parkinson's disease.

This document provides an in-depth technical overview of olesoxime, summarizing its

mechanism of action, preclinical data, and relevant experimental protocols for researchers and

drug development professionals.

Introduction to Olesoxime
Olesoxime (C₂₇H₄₅NO) is a novel, orally bioavailable, and blood-brain barrier-penetrating

compound from the cholesterol-oxime family.[1][2] It was initially identified for its potent

survival-promoting activity on motor neurons deprived of essential neurotrophic factors.[3] Its
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therapeutic potential has been explored in several neurodegenerative diseases, driven by its

ability to protect mitochondrial integrity.[4] The primary mechanism of olesoxime involves its

interaction with proteins of the outer mitochondrial membrane, which are critical in regulating

apoptosis and cellular metabolism.[1][3] Given that mitochondrial dysfunction is a central pillar

in the pathology of Parkinson's disease, olesoxime's mode of action presents a rational,

mechanism-based therapeutic strategy.[5]

Mechanism of Action
Olesoxime's neuroprotective effects are primarily attributed to its direct action on mitochondria.

It concentrates at the mitochondrial membrane, where it modulates key components involved in

cell death pathways.[1][3]

Targeting the Mitochondrial Outer Membrane: VDAC and
TSPO
Binding and functional data have confirmed that olesoxime interacts with two key proteins

located on the outer mitochondrial membrane: the voltage-dependent anion channel (VDAC)

and the 18 kDa translocator protein (TSPO).[3][6] These proteins are implicated in the

regulation of mitochondrial permeability and cholesterol transport.[4] A crucial finding in the

context of Parkinson's disease is that olesoxime's interaction with VDAC can physically hinder

the translocation of α-synuclein through the VDAC pore into the mitochondria, thereby

preventing α-synuclein-induced mitochondrial toxicity.[6][7]

Modulation of the Mitochondrial Permeability Transition
Pore (mPTP)
Olesoxime is proposed to prevent the opening of the mitochondrial permeability transition pore

(mPTP), a high-conductance channel whose prolonged opening leads to mitochondrial

swelling, rupture, and the release of pro-apoptotic factors like cytochrome c.[1][5][8] While

olesoxime shows only a minor effect on calcium-induced mPTP opening in isolated

mitochondria, it effectively rescues cells from stress-induced mPTP opening, suggesting its

action may be more pronounced in a cellular context where factors like oxidative stress

contribute to mPTP sensitization.[1] By stabilizing the mPTP, olesoxime helps maintain

mitochondrial membrane potential and prevents the initiation of the apoptotic cascade.[9]
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Impact on Calcium Homeostasis and Oxidative Stress
The molecular targets of olesoxime, VDAC and TSPO, are associated with mitochondrial

calcium handling.[4] Dysregulation of calcium homeostasis is a known factor in

neurodegeneration. Preclinical studies suggest that olesoxime helps stabilize mitochondrial

function and reduces the overactivation of calpains, a group of calcium-dependent proteases

involved in neurodegenerative processes.[4] Furthermore, by preventing mitochondrial

dysfunction, olesoxime indirectly mitigates the production of reactive oxygen species (ROS), a

major source of oxidative stress that damages dopaminergic neurons.[1]
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Caption: Olesoxime's mechanism targeting the outer mitochondrial membrane.
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Preclinical Evidence
Olesoxime has demonstrated significant neuroprotective and regenerative effects across a

variety of in vitro and in vivo models of neurodegeneration.[1] Although specific studies in

Parkinson's disease models are limited in publicly available literature, its efficacy in models of

related disorders provides a strong rationale for its investigation in PD.

In Vitro Studies
In vitro experiments have been foundational in establishing olesoxime's neuroprotective

profile. In cultures of primary embryonic rat motor neurons deprived of neurotrophic factors,

olesoxime significantly prevented cell death and promoted neurite outgrowth.[5] In neuronally

differentiated SH-SY5Y cells (a common cellular model for PD research), olesoxime has been

shown to protect against α-synuclein-induced mitochondrial toxicity by reducing cell death and

preserving mitochondrial integrity.[6]

In Vitro Model Assay Key Finding
Effective

Concentration
Reference

Primary Rat

Motor Neurons

Trophic Factor

Deprivation

Maintained

survival of 74%

of neurons

EC₅₀ = 3.2 µM [5]

Primary Rat

Cortical Neurons

Neurite

Outgrowth Assay

Increased

density of neurite

network

5 µM [1]

SH-SY5Y Cells

(α-Synuclein)

Cell Viability /

Mitochondrial

Integrity

Reduced α-

synuclein-

induced cell

death

Not Specified [6]

Primary

Cardiomyocytes

Doxorubicin-

Induced

Apoptosis

Rescued cells

from mPTP

opening

Not Specified [1]

HeLa Cells

Arachidonic Acid-

Induced

Apoptosis

Rescued cells

from mPTP

opening

Not Specified [1]
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In Vivo Animal Studies
Olesoxime has shown efficacy in multiple animal models of neurodegeneration, including

models for ALS, peripheral neuropathy, and SMA.[3] In a mouse model of ALS (SOD1-G93A),

olesoxime delayed muscle denervation and motoneuron death.[10] In models of peripheral

neuropathy induced by chemotherapy or diabetes, it reversed tactile allodynia and improved

motor nerve conduction velocity.[3] These studies demonstrate that chronic oral administration

of olesoxime achieves plasma concentrations sufficient for neuroprotective and

neuroregenerative effects.[3]

Animal

Model
Disease

Treatment

Regimen

Key

Outcome

Minimal

Effective

Dose (MED)

Reference

SOD1-G93A

Transgenic

Mice

ALS

3 mg/kg, SC,

from day 60

to death

Delayed

motoneuron

death

3 mg/kg [3][10]

SMA

Transgenic

Mice

SMA

30 mg/kg,

SC, from day

21 to death

Increased

survival
30 mg/kg [3]

Rat Nerve

Crush Model

Peripheral

Nerve Injury

3 mg/kg, SC,

for 42 days

Promoted

nerve

regeneration

3 mg/kg [3]

Paclitaxel-

Induced

Neuropathy

(Rat)

Peripheral

Neuropathy

< 3 mg/kg,

PO, for 17

days

Prevented

nerve fiber

degeneration

< 3 mg/kg [3]

STZ Diabetic

Rat

Diabetic

Neuropathy

3 mg/kg, PO,

for 32 days

Improved

motor nerve

conduction

3 mg/kg [3]

Clinical Studies and Status
Olesoxime has undergone Phase II/III clinical development, primarily for Spinal Muscular

Atrophy (SMA) and Amyotrophic Lateral Sclerosis (ALS).
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Spinal Muscular Atrophy (SMA): A pivotal Phase II/III trial (NCT01302600) in 165 patients

with Type 2 or non-ambulatory Type 3 SMA showed that olesoxime maintained motor

function over a two-year period compared to a decline in the placebo group.[10][11][12]

However, in a subsequent open-label extension study (OLEOS, NCT02628743), motor

function began to decline after 18 months, leading Roche, which had acquired the

compound, to halt its development for SMA in 2018.[13]

Amyotrophic Lateral Sclerosis (ALS): A Phase II-III trial in ALS patients did not demonstrate

significant benefits, failing to meet its primary endpoints.[4][9]

To date, there have been no registered clinical trials of olesoxime specifically for Parkinson's

disease. The discontinuation of its development for SMA and ALS poses a challenge, but the

distinct pathophysiology of PD, particularly the central roles of VDAC and α-synuclein, may

warrant a re-evaluation of this compound for this indication.

Clinical

Trial

Identifier

Indication Phase
Number of

Patients

Primary

Outcome
Status Reference

NCT01302

600

SMA (Type

2 & 3)
II/III 165

Change in

Motor

Function

Measure

(MFM)

Completed;

Met

primary

endpoint

[10][11]

NCT02628

743

(OLEOS)

SMA (Type

2 & 3)

II (Open-

Label

Extension)

N/A

Long-term

safety and

efficacy

Halted by

sponsor

(2018)

[13]

N/A ALS II-III N/A
Not

specified

Completed;

Did not

show

significant

benefit

[4][9]

Key Experimental Protocols
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For researchers interested in evaluating olesoxime or similar compounds for Parkinson's

disease, several established experimental protocols are critical.

Protocol: Neurotoxin-Induced Parkinson's Disease in
Mice
This protocol describes a common workflow for inducing parkinsonism in mice using the

neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to assess the neuroprotective

potential of a test compound like olesoxime.[14][15]
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1. Acclimatization
(C57BL/6 mice, 8-10 weeks old)

2. Randomization into Groups
(Vehicle, MPTP, MPTP + Olesoxime)

3. Olesoxime Administration
(e.g., daily oral gavage)

4. MPTP Induction
(e.g., 30 mg/kg, i.p., for 5 consecutive days)

Begin pre-treatment
1 hour before MPTP

5. Behavioral Testing (7-14 days post-MPTP)
(Rotarod, Pole Test, Open Field)

6. Euthanasia & Tissue Collection
(Striatum and Substantia Nigra)

7. Neurochemical & Histological Analysis
(HPLC for Dopamine, Tyrosine Hydroxylase Staining)

8. Data Analysis & Interpretation

Click to download full resolution via product page

Caption: Experimental workflow for an in vivo MPTP mouse model of PD.
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Methodology:

Animals: Male C57BL/6 mice, 8-10 weeks old, are commonly used due to their sensitivity to

MPTP.[14]

Groups: Animals are randomized into at least three groups: (i) Vehicle control, (ii) MPTP +

Vehicle, (iii) MPTP + Olesoxime.

Compound Administration: Olesoxime is dissolved in a suitable vehicle (e.g., vegetable oil)

and administered via oral gavage.[3] Dosing typically begins before MPTP administration

and continues throughout the study period.

MPTP Induction: MPTP hydrochloride is dissolved in saline and administered

intraperitoneally (i.p.). A common sub-acute regimen is 25-30 mg/kg once daily for five

consecutive days.[16] All procedures must be performed in a certified biosafety cabinet.

Behavioral Assessment: 7-14 days after the final MPTP injection, motor coordination and

bradykinesia are assessed using tests like the Rotarod test, pole test, and open-field test.

Tissue Processing: Following behavioral tests, animals are euthanized. Brains are collected,

and the striatum and midbrain (containing the substantia nigra) are dissected for analysis.

Analysis:

Neurochemical: High-Performance Liquid Chromatography (HPLC) is used to quantify

dopamine and its metabolites (DOPAC, HVA) in striatal homogenates.

Histological: Brain sections are stained using immunohistochemistry for Tyrosine

Hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra pars

compacta (SNpc).

Protocol: VDAC Reconstitution and α-Synuclein
Translocation Assay
This protocol is based on advanced biophysical methods used to demonstrate olesoxime's

direct effect on VDAC and its interaction with α-synuclein.[6][17]
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Methodology:

VDAC Reconstitution: Purified VDAC protein is reconstituted into a planar lipid membrane

separating two chambers (cis and trans) containing an electrolyte solution (e.g., 1 M KCl).

Electrophysiology: A voltage clamp is applied across the membrane, and the ionic current

passing through the VDAC channel is measured. This establishes the baseline voltage-

gating properties of the channel.[17]

Olesoxime Application: Olesoxime, dissolved in a solvent like ethanol, is added to the cis

chamber. Changes in the VDAC channel's conductance and voltage sensitivity are recorded

to characterize the drug-channel interaction.

α-Synuclein Application: Recombinant α-synuclein is added to the cis side of the chamber.

Translocation events can be detected as transient blockades or changes in the ionic current.

Inhibition Assay: The experiment is repeated with olesoxime present in the chamber before

the addition of α-synuclein. A reduction in the frequency or duration of translocation events

indicates that olesoxime inhibits the passage of α-synuclein through the VDAC pore.[6]

Summary and Future Directions
Olesoxime presents a compelling, mechanism-based therapeutic candidate for Parkinson's

disease. Its ability to target mitochondrial dysfunction by modulating VDAC, stabilizing the

mPTP, and directly inhibiting the mitochondrial translocation of α-synuclein addresses multiple

core pathologies of the disease.

Despite its development being halted for other neurodegenerative disorders, the strong

preclinical rationale for its use in PD remains. Future research should focus on:

Efficacy in PD-Specific Animal Models: Rigorous testing of olesoxime in gold-standard

neurotoxin (MPTP, 6-OHDA) and genetic (e.g., α-synuclein overexpressing) models of

Parkinson's disease is essential.[14][16]

Biomarker Development: Investigating olesoxime's effect on biomarkers of mitochondrial

dysfunction and target engagement in preclinical models could support a potential clinical

trial.
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Exploration of Analogs: The cholesterol-oxime chemical platform could be leveraged to

develop next-generation analogs with improved potency, selectivity, or pharmacokinetic

properties tailored for chronic neurodegenerative conditions like PD.[11]

In conclusion, while clinical hurdles exist, the foundational science supporting olesoxime's

mode of action justifies a renewed and focused investigation into its potential as a disease-

modifying therapy for Parkinson's disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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